trans-3-Methyl-2-pentene

Descripción

Contextualizing trans-3-Methyl-2-pentene within Alkene Chemistry

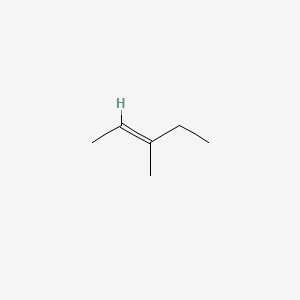

As an alkene, this compound is an unsaturated hydrocarbon. Its structure features a five-carbon chain with a double bond located at the second carbon and a methyl group attached to the third carbon. doubtnut.com The "trans" designation in its name is crucial as it describes the spatial arrangement of the alkyl groups attached to the double-bonded carbons. This specific stereochemistry influences its physical and chemical properties. The compound is insoluble in water but soluble in organic solvents, a common characteristic of alkenes that makes it suitable for a range of chemical reactions. cymitquimica.com

The Significance of Geometric Isomerism in 3-Methyl-2-pentene Studies

The concept of geometric isomerism is central to understanding the chemistry of 3-Methyl-2-pentene. quora.com The presence of the carbon-carbon double bond restricts rotation, leading to two possible spatial arrangements of the substituents: cis and trans. libretexts.orgquora.com In the trans isomer, the larger groups attached to the double-bonded carbons are on opposite sides, which generally results in a more stable structure compared to its cis counterpart due to reduced steric hindrance. cymitquimica.com This difference in stability and structure between cis- and this compound leads to variations in their physical properties, such as boiling point and density, and can affect their reactivity and the stereochemistry of their reaction products. The IUPAC naming convention often uses (E) and (Z) to denote these isomers, with this compound being designated as (E)-3-methyl-2-pentene. nih.govstackexchange.com

Research Trajectories and Academic Relevance of this compound

The academic relevance of this compound is underscored by its use in various research applications. It serves as a model compound for studying the mechanisms of alkene reactions, such as electrophilic additions and oxidations. For instance, its reaction with hypochlorous acid (HOCl) is a classic example of halohydrin formation, following Markovnikov's rule. doubtnut.comaskfilo.comaskiitians.com Furthermore, studies involving 3-Methyl-2-pentene (as a mixture of cis and trans isomers) within the framework of zeolites have been conducted to investigate photosensitized oxidation reactions. chemicalbook.com The compound's well-defined structure and reactivity also make it a valuable building block in organic synthesis for creating more complex molecules. cymitquimica.com

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H12 cymitquimica.comnih.gov |

| Molecular Weight | 84.16 g/mol nih.govscbt.com |

| Appearance | Colorless liquid cymitquimica.com |

| Density | 0.696 g/mL at 20 °C sigmaaldrich.comchembk.com |

| Boiling Point | 70-72 °C sigmaaldrich.comchembk.com |

| Melting Point | -138.44 °C chembk.com |

| Refractive Index | n20/D 1.405 sigmaaldrich.comchembk.com |

| Solubility | Insoluble in water, soluble in organic solvents cymitquimica.com |

Spectroscopic Data of this compound

| Spectroscopic Data | Information |

| ¹H NMR | Spectrum available chemicalbook.com |

| ¹³C NMR | Spectrum available chemicalbook.com |

| Mass Spectrum | Data available from NIST nist.gov |

| IR Spectrum | Data available from NIST nist.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-methylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-4-6(3)5-2/h4H,5H2,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQGRRJLJLVQAQ-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073240, DTXSID00897275 | |

| Record name | 2-Pentene, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3-Methylpent-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-12-6, 922-61-2 | |

| Record name | trans-3-Methyl-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-3-Methylpent-2-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Methyl-2-pentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentene, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3-Methylpent-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3-methylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-PENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2KS6SX7MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Stereochemical Control of Trans 3 Methyl 2 Pentene

Established Synthetic Routes for trans-3-Methyl-2-pentene

The creation of 3-methyl-2-pentene can be achieved through various chemical reactions, often resulting in a mixture of cis and trans isomers. The specific pathway chosen can significantly influence the isomeric ratio of the final product.

Acid-Catalyzed Processes in Alkene Formation

Acid-catalyzed reactions are a common method for synthesizing alkenes, including 3-methyl-2-pentene. These processes typically involve the dehydration of alcohols or the rearrangement of other alkenes. For instance, the dehydration of 3-methyl-2-pentanol (B47427) using a strong acid catalyst can yield a mixture of 3-methyl-2-pentene isomers. The reaction proceeds through a carbocation intermediate, and the subsequent elimination of a proton leads to the formation of the double bond.

Another acid-catalyzed approach involves the isomerization of other C6 alkenes. google.com For example, 2-methyl-1-pentene (B165372) can be isomerized to a mixture containing 3-methyl-2-pentene in the presence of an acid catalyst. google.com The conditions of these reactions, such as temperature and catalyst choice, play a crucial role in the final product distribution.

A notable industrial application of acid catalysis is in the production of 2-ethyl-2-methylbutanoic acid, where 3-methyl-2-pentene is a key intermediate. google.com This synthesis involves the reaction of a 3-methyl-2-pentene olefin feed with carbon monoxide in the presence of a strong acid catalyst. google.com

Catalytic Synthesis Approaches

Various catalytic systems have been developed for the synthesis of 3-methyl-2-pentene and its isomers. Supported metal catalysts, such as sodium or potassium on a support, can be used to codimerize ethylene (B1197577) with n-butenes to produce 3-methyl-2-pentene, although this often results in a mixture of hexene isomers. google.com

Ruthenium-based catalysts are prominent in alkene metathesis reactions, which can be a powerful tool for synthesizing specific alkenes. researchgate.net For instance, cross-metathesis reactions involving simpler alkenes can be employed to construct the carbon skeleton of 3-methyl-2-pentene. researchgate.net

Furthermore, titanium-based catalysts, such as those used in the Alphabutol™ process, are utilized for the trimerization of ethylene to produce a C6 stream rich in 2-ethyl-1-butene, which can then be isomerized to 3-methyl-2-pentene.

Strategies for Stereoselective Synthesis of the trans Isomer

Achieving a high yield of the trans isomer of 3-methyl-2-pentene requires specific stereoselective synthetic strategies. One elegant approach involves the use of organometallic reagents and carefully designed reaction sequences. For example, the reaction of an α-chloro ketone with a Grignard reagent can lead to the formation of a chlorohydrin intermediate. scielo.org.bo Subsequent stereoselective reactions can then afford the desired alkene with a high degree of stereospecificity. The synthesis of (E)-3-methyl-2-pentene has been demonstrated using this methodology. scielo.org.bo

Another powerful method for the stereospecific synthesis of alkenes involves the use of organoboranes. scielo.org.bo Hydroboration of an alkyne with a dialkylborane, followed by treatment with iodine, can lead to the formation of a trisubstituted alkene with the substituents from the alkyne in a trans relationship to each other. scielo.org.bo

The table below summarizes some of the key synthetic strategies and their outcomes.

| Starting Material | Reagents | Key Intermediate | Product | Stereoselectivity | Reference |

| 2-chloropentan-3-one | Methylmagnesium iodide | Chlorohydrin | (Z)-3-methyl-2-pentene | High | scielo.org.bo |

| 2-butyne | Dialkylhaloborane, LiAlH₄, I₂, Methoxide | Dialkylvinylborane | (Z)-3-methyl-2-pentene | High | scielo.org.bo |

| 1-Hexyne | Dicyclohexylborane, I₂, NaOH | Alkenylborane | (Z)-1-cyclohexyl-1-hexene | High | scielo.org.bo |

| Propargyl alcohol | Modified aluminum hydride reagent, I₂ | Iodoallylic alcohol | Alkylated allylic alcohol | Stereospecific | scielo.org.bo |

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, pressure, solvent, and catalyst concentration.

In acid-catalyzed isomerizations, for example, the reaction temperature and the type of acid catalyst can significantly impact the equilibrium between different isomers. Similarly, in catalytic processes, the choice of catalyst and its concentration can be fine-tuned to favor the formation of the desired product while minimizing side reactions.

For instance, in the synthesis of 3-methyl-3-penten-2-one (B7765926), a related compound, response surface methodology has been used to evaluate the interaction of process variables and predict optimal operating conditions for maximizing the yield. researchgate.net This statistical approach can be applied to the synthesis of this compound to systematically explore the effects of different parameters.

The following table highlights some of the reaction conditions that can be optimized:

| Reaction Type | Parameter to Optimize | Effect on Yield/Purity |

| Acid-Catalyzed Isomerization | Temperature | Influences isomer distribution |

| Acid-Catalyzed Isomerization | Catalyst Type | Affects selectivity and yield |

| Catalytic Dimerization | Catalyst Choice | Determines product distribution |

| Catalytic Dimerization | Reaction Time | Can impact the formation of side products |

Isolation and Advanced Purification Techniques for Isomeric Mixtures

Since many synthetic routes produce a mixture of cis and trans isomers of 3-methyl-2-pentene, effective separation and purification techniques are essential. Fractional distillation is a common method used to separate isomers with different boiling points. chemicalbook.com The cis and trans isomers of 3-methyl-2-penten-4-yn-1-ol, a related compound, have boiling points that are sufficiently different to allow for their separation by this technique. chemicalbook.com

For more challenging separations, advanced purification methods may be necessary. For example, a process involving selective etherification can be used to separate isomers. google.com In this method, one of the isomers reacts preferentially with an alcohol to form an ether, which can then be separated from the unreacted isomer. google.com The ether can subsequently be decomposed to regenerate the purified olefin. google.com

The table below lists the boiling points of the cis and trans isomers of a related C6 compound, demonstrating the feasibility of separation by distillation.

| Isomer | Boiling Point (°C at 1.253 kPa) |

| cis-3-Methyl-2-penten-4-yn-1-ol | 65 |

| trans-3-Methyl-2-penten-4-yn-1-ol | 73 |

| Data for a related compound, illustrating the principle of separation by boiling point differences. chemicalbook.com |

Mechanistic Investigations of Chemical Reactivity and Transformations

Oxidation Reactions of trans-3-Methyl-2-pentene

The oxidation of this compound can proceed through various pathways, including photosensitized oxidation, ozonolysis, and reactions with atmospheric radicals. These processes are crucial for understanding the compound's environmental fate and for its application in synthetic chemistry.

Photosensitized Oxidation Studies in Zeolitic Frameworks

The photosensitized oxidation of trialkylalkenes, such as 3-Methyl-2-pentene, has been investigated within the internal framework of Na-ZSM-5 zeolites. This research explores how the constrained environment of the zeolite influences the reaction pathways, potentially leading to selective oxidation products. The zeolite framework can control the access of reactants and the orientation of intermediates, thereby affecting the product distribution compared to reactions in solution.

Ozonolysis Mechanism Elucidation

Ozonolysis is a powerful tool for cleaving carbon-carbon double bonds. wikipedia.org The reaction of this compound with ozone provides a clear example of the Criegee mechanism. wikipedia.orgresearchgate.net

The initial step in the ozonolysis of this compound is the 1,3-dipolar cycloaddition of ozone to the double bond, forming an unstable primary ozonide (molozonide). wikipedia.orgresearchgate.net This intermediate quickly rearranges into a more stable secondary ozonide (trioxolane). wikipedia.org Spectroscopic techniques, such as matrix isolation infrared spectroscopy, have been employed to characterize these transient species. researchgate.net The final products upon reductive workup are propanal and butanone. brainly.comchegg.com

The rearrangement of the primary ozonide involves its cleavage into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. wikipedia.orgnih.gov For this compound, two possible Criegee intermediates can be formed. These highly reactive species can undergo various subsequent reactions, including unimolecular decay to produce hydroxyl radicals or bimolecular reactions with other atmospheric species. nih.govmdpi.comcopernicus.org The study of these intermediates is critical for understanding atmospheric chemistry, as they can influence the formation of secondary organic aerosols and other atmospheric pollutants. nih.govresearchgate.net

Reactions with Hydroxyl Radicals (OH) and Chlorine (Cl) Atoms

In the atmosphere, this compound can be degraded by reactions with hydroxyl radicals (OH) and chlorine (Cl) atoms. The reaction with OH radicals primarily involves the addition of the radical to the double bond, forming hydroxyalkyl radicals. copernicus.orgresearchgate.netacs.org These radicals can then react with molecular oxygen to form peroxy radicals, which play a significant role in atmospheric oxidation cycles. copernicus.org The reaction with chlorine atoms, often in the presence of water, leads to the formation of halohydrins. askfilo.comyoutube.com For instance, the reaction of 3-methyl-2-pentene with chlorine in an aqueous medium yields 2-chloro-3-methyl-3-pentanol. This reaction proceeds through a cyclic chloronium ion intermediate. pearson.comquora.com

Hydrogenation and Isomerization Pathways

Hydrogenation and isomerization are fundamental transformations of alkenes. For this compound, these reactions can lead to the formation of the corresponding alkane or its cis-isomer.

The catalytic hydrogenation of this compound over metal catalysts such as platinum, palladium, or nickel results in the addition of hydrogen across the double bond to form 3-methylpentane (B165638). youtube.com The reaction typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. The rate of hydrogenation can be influenced by the steric hindrance around the double bond. stackexchange.com

Isomerization between cis- and this compound can occur under certain conditions, such as in the presence of acid catalysts or upon photochemical excitation. The trans-isomer is generally more stable than the cis-isomer due to reduced steric strain between the alkyl groups on opposite sides of the double bond. quora.com Density functional theory studies have shown that cis-trans isomerization can also be a competing reaction during hydrogenation on metal surfaces. acs.org

Interactive Data Table: Reaction Products of this compound

| Reaction | Reagents | Major Product(s) |

| Ozonolysis (reductive workup) | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | Propanal, Butanone |

| Reaction with OH radicals | OH | Hydroxyalkyl radicals |

| Reaction with Cl₂/H₂O | Cl₂, H₂O | 2-chloro-3-methyl-3-pentanol |

| Catalytic Hydrogenation | H₂, Pt/Pd/Ni | 3-Methylpentane |

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a fundamental chemical reaction that reduces unsaturated compounds, such as alkenes, to their saturated counterparts through the addition of hydrogen (H₂). libretexts.orgwikipedia.org This process, while thermodynamically favorable, requires the presence of a metal catalyst to proceed at a practical rate by lowering the reaction's activation energy. catalysts.comlibretexts.org Commonly employed catalysts include platinum (often as PtO₂, Adams' catalyst), palladium (typically supported on carbon, Pd/C), and nickel (in a form known as Raney nickel). libretexts.orglibretexts.org

The mechanism of catalytic hydrogenation is a heterogeneous process occurring on the surface of the metal catalyst. libretexts.org The key steps are as follows:

Adsorption : Both the alkene, this compound, and molecular hydrogen are adsorbed onto the active sites of the metal catalyst surface. libretexts.orglibretexts.org

Hydrogen Activation : The strong sigma bond of the H₂ molecule is cleaved, and the individual hydrogen atoms bind to the metal surface. libretexts.orglibretexts.org

Hydrogen Transfer : The adsorbed alkene moves close to the bound hydrogen atoms. In a stepwise manner, two hydrogen atoms are transferred from the metal surface to the two carbons of the double bond. libretexts.orglibretexts.org

Desorption : The newly formed alkane, 3-methylpentane, is more weakly adsorbed and subsequently desorbs from the catalyst surface, freeing the active site for the next reaction cycle. libretexts.org

A crucial stereochemical feature of this mechanism is syn-addition . Because both the alkene and the hydrogen atoms are adsorbed on the same flat catalyst surface, the hydrogens are added to the same face of the double bond. libretexts.orgkhanacademy.orgyoutube.com This results in a specific stereochemical outcome, although for an acyclic molecule like this compound which hydrogenates to the achiral product 3-methylpentane, this aspect is less apparent than in cyclic systems. youtube.com

| Catalyst | Common Form | Typical Solvent |

|---|---|---|

| Platinum | PtO₂ (Adams' catalyst) | Ethanol, Acetic Acid |

| Palladium | Pd/C (Palladium on Carbon) | Ethanol |

| Nickel | Raney Nickel (Ni-Al alloy treated with NaOH) | Ethanol |

Competitive Hydrogenation Dynamics

In mixtures of alkene isomers, the rate of hydrogenation can differ significantly based on the structure of the double bond. Research on pentene isomers over palladium catalysts has shown a general reactivity trend: cis-isomers hydrogenate faster than terminal isomers, and both are significantly faster than trans-isomers. researchgate.netresearchgate.net

For instance, a study on pentene hydrogenation over a 1% Pd/alumina catalyst established the rate of hydrogenation as: cis-2-pentene (B165939) > 1-pentene (B89616) > trans-2-pentene. researchgate.net The slower reaction rate associated with trans-isomers, such as this compound, is primarily attributed to their greater thermodynamic stability compared to their cis counterparts. researchgate.netresearchgate.net This increased stability means the molecule has a lower ground-state energy, which can contribute to a higher activation energy for the hydrogenation reaction. Steric hindrance, which can impede the alkene's ability to adsorb effectively onto the catalyst surface, also plays a role in the slower hydrogenation of more substituted and sterically crowded alkenes.

Isomerization Phenomena and Thermodynamic Control

The relative stability of alkene isomers is governed by factors like substitution and steric strain. Generally, more substituted alkenes are more stable, and for disubstituted alkenes, the trans-isomer is typically more stable than the cis-isomer due to reduced steric repulsion between the alkyl groups. youtube.com

This difference in stability can be quantified by comparing their heats of hydrogenation (ΔH°hydrog). The heat of hydrogenation is the enthalpy change when one mole of an unsaturated compound is hydrogenated. A more stable alkene releases less heat upon hydrogenation. For the isomers of 3-methyl-2-pentene, the heats of hydrogenation have been calculated as:

(E)-3-methyl-2-pentene (trans) : -25.2 kcal/mol

(Z)-3-methyl-2-pentene (cis) : -26.2 kcal/mol

The lower heat of hydrogenation for the trans isomer confirms it is more thermodynamically stable than the cis isomer by approximately 1.0 kcal/mol. In a reaction mixture where isomerization is possible, the system will tend toward a thermodynamic equilibrium, which would favor the more stable trans-isomer. researchgate.net

Electrophilic Addition Reactions

Acid-Catalyzed Hydration: Regioselectivity and Markovnikov's Rule

The acid-catalyzed hydration of an alkene involves the addition of water across the double bond to form an alcohol. This reaction follows Markovnikov's rule , which dictates the regioselectivity of the addition. byjus.commasterorganicchemistry.com The rule states that in the addition of a protic acid (like H₂O in the presence of an acid catalyst) to an asymmetric alkene, the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, while the hydroxyl group adds to the carbon that is more substituted. byjus.combrainly.com

The mechanism proceeds through the formation of a carbocation intermediate. byjus.commasterorganicchemistry.com

Protonation : The alkene's pi bond acts as a nucleophile, attacking a proton (H⁺) from the acid catalyst (e.g., H₃O⁺). This protonation can occur at either carbon of the double bond in this compound (C2 or C3).

Protonation at C2 forms a tertiary carbocation at C3.

Protonation at C3 forms a secondary carbocation at C2.

Carbocation Stability : Tertiary carbocations are significantly more stable than secondary carbocations. Therefore, the formation of the tertiary carbocation at C3 is the strongly favored pathway.

Nucleophilic Attack : A water molecule acts as a nucleophile and attacks the electrophilic tertiary carbocation.

Deprotonation : The resulting protonated alcohol (an oxonium ion) is deprotonated by another water molecule to yield the final alcohol product and regenerate the acid catalyst. byjus.com

Following this mechanism, the acid-catalyzed hydration of this compound yields 3-methyl-3-pentanol as the major product.

Hydroboration-Oxidation: Regiochemical Considerations

Hydroboration-oxidation is a two-step reaction that also achieves the hydration of an alkene but with opposite regioselectivity to acid-catalyzed hydration, a result often referred to as anti-Markovnikov addition . libretexts.orglibretexts.org

Step 1: Hydroboration This step involves the addition of borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), across the double bond. The reaction is a concerted, syn-addition where the boron atom adds to the less sterically hindered carbon of the double bond, and a hydrogen atom adds to the more substituted carbon. libretexts.orglibretexts.org In the case of this compound, the boron atom adds to C2 and the hydrogen atom to C3. This regioselectivity is driven by both steric factors (the bulky borane group prefers the less crowded carbon) and electronic factors (boron is less electronegative than hydrogen). libretexts.orgyale.edu

Step 2: Oxidation The intermediate organoborane is then treated with hydrogen peroxide (H₂O₂) in a basic solution (e.g., NaOH). This step replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. yale.eduwikipedia.org

| Reaction | Reagents | Regioselectivity | Major Product |

|---|---|---|---|

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Markovnikov | 3-methyl-3-pentanol |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Anti-Markovnikov | 3-methyl-2-pentanol (B47427) |

Carbonylation Reactions and Derived Products

Carbonylation reactions involve the introduction of a carbonyl group (-C=O) into an organic molecule. For alkenes like 3-methyl-2-pentene, this can be achieved by reacting them with carbon monoxide (CO) in the presence of a strong acid catalyst, a process related to the Koch-Haas reaction. google.com

When 3-methyl-2-pentene is subjected to carbonylation in the presence of a strong acid catalyst followed by the addition of water, it can be converted into a carboxylic acid. The mechanism is similar to acid-catalyzed hydration, where the initial step is the protonation of the alkene to form the most stable carbocation (the tertiary carbocation at C3). This carbocation is then attacked by carbon monoxide to form a highly reactive acylium ion. Subsequent reaction with water hydrolyzes the acylium ion to yield a carboxylic acid.

This synthesis process can produce 2-ethyl-2-methylbutanoic acid in high yield from 3-methyl-2-pentene. google.com This specific neoacid is a valuable chemical intermediate. google.com

Dimerization Mechanisms

The dimerization of alkenes is a crucial industrial process, and the mechanisms are generally categorized based on the type of catalyst used: transition metal complexes or acid catalysts.

Transition Metal Catalysis:

Transition metal catalysts, particularly those based on zirconium, nickel, and iron, are widely used for alkene dimerization and oligomerization. nih.gov The prevailing mechanism for these systems is the Cossee-Arlman mechanism . wikipedia.org This mechanism involves the following key steps:

Formation of an Active Catalyst: The process is typically initiated by a metal-hydride or metal-alkyl species, which is often formed by the reaction of a precatalyst (e.g., a zirconocene (B1252598) dichloride) with a cocatalyst like methylaluminoxane (B55162) (MAO). nih.gov

Alkene Coordination: A molecule of the alkene coordinates to the vacant site on the metal center.

Migratory Insertion: The coordinated alkene then inserts into the metal-hydride or metal-alkyl bond. This is the first C-C bond-forming step when starting with a metal-hydride and the key chain propagation step. wikipedia.org

Second Alkene Insertion: A second alkene molecule coordinates to the metal center and inserts into the newly formed metal-alkyl bond, creating a longer alkyl chain attached to the metal. This is the crucial C-C bond forming step that leads to the dimer. nih.gov

Chain Termination: The dimer is released from the metal center, typically through a process called β-hydride elimination, which regenerates the metal-hydride catalyst, allowing it to participate in another catalytic cycle. nih.gov

A probable mechanism for the dimerization of an alkene, based on zirconocene catalysis, involves the insertion of the first alkene into a Zr-H bond to form a Zr-alkyl complex. This is followed by carbometalation of a second alkene molecule. Subsequent β-H elimination releases the dimer and regenerates the zirconocene hydride catalyst. nih.gov DFT (Density Functional Theory) simulations of propylene (B89431) dimerization with zirconocene catalysts confirm that chain propagation (leading to oligomers) and chain termination via β-hydride elimination (leading to dimers) are competitive processes with very similar activation energies. nih.gov

Another proposed pathway in some systems is the metallacycle mechanism , where two alkene molecules oxidatively couple to the metal center to form a metallacyclopentane intermediate. acs.org Subsequent rearrangement and reductive elimination steps then release the dimer product. However, for many dimerization reactions, the Cossee-Arlman mechanism is considered more likely. acs.org

Acid Catalysis:

Solid acid catalysts, such as zeolites, are also employed for alkene oligomerization. researchgate.net The mechanism in this case proceeds through carbocationic intermediates. The key steps are:

Protonation: An alkene molecule is protonated by a Brønsted acid site on the catalyst surface, forming a secondary or tertiary carbocation.

Nucleophilic Attack: A second alkene molecule acts as a nucleophile and attacks the carbocation, forming a new C-C bond and a larger carbocation (a dimeric carbocation).

Deprotonation: The dimeric carbocation loses a proton to the catalyst, yielding a neutral dimer product and regenerating the acid site.

Studies on the oligomerization of 1-pentene over various zeolite catalysts (e.g., H-Y, H-Beta) show that dimers and trimers are the primary products, supporting this carbocation-based mechanism. researchgate.net

The following table summarizes catalytic data for the dimerization of 4-methyl-1-pentene (B8377), a structural isomer of 3-methyl-2-pentene, which illustrates the conditions used for such transformations.

| Catalyst System | Substrate | Temperature (°C) | Time | Conversion (%) | Dimer Yield (%) |

|---|---|---|---|---|---|

| [Cp₂ZrH₂]₂-ClAlBuⁱ₂ + MMAO-12 | 4-methyl-1-pentene | 40 | 15 min | >97 | 95 |

This data is based on the dimerization of 4-methyl-1-pentene as reported in literature and serves as an illustrative example for related pentene isomers. mdpi.com

Studies on C-C Bond Formation and Cleavage in Related Pentenes

The primary C-C bond event in dimerization is bond formation. The cleavage of C-C bonds is not a typical feature of dimerization but is relevant in other reactions like cracking, which can occur as a side reaction in acid-catalyzed oligomerization at higher temperatures. researchgate.net

Carbon-Carbon Bond Formation:

The formation of new C-C bonds is the cornerstone of dimerization. As detailed in the Cossee-Arlman mechanism, this occurs via the migratory insertion of a coordinated alkene into a metal-alkyl bond. wikipedia.org This step transforms two separate monomer units into a single, larger ligand on the metal center. In the context of acid catalysis, C-C bond formation is the result of the electrophilic attack of a carbocation on a neutral alkene molecule. researchgate.net

A specific example of C-C bond formation involving the this compound framework has been documented in the synthesis of 2-ethyl-2-methylbutanoic acid. In this process, 3-methyl-2-pentene is reacted with carbon monoxide in the presence of a strong acid catalyst. google.com This reaction, a type of carbonylation, involves the formation of a new bond between one of the double-bonded carbons of the pentene and the carbon atom of carbon monoxide.

Furthermore, hydroformylation represents another key reaction involving C-C bond formation. For instance, 3-methyl-2-pentene can be reacted with an equimolar mixture of carbon monoxide and hydrogen in the presence of a rhodium catalyst. This process results in the formation of isomeric C7 aldehydes, such as 2,3-dimethylpentanal, demonstrating the addition of a formyl group (CHO) across the double bond. prepchem.com

The study of pentene isomers provides insight into the factors influencing C-C bond energies and reactivity. For instance, the oxidation of 2-methyl-2-butene (B146552), a related C6 alkene, shows that initial reactions tend to occur at C-H bonds rather than C-C bonds due to the significantly higher bond energy of the latter. researchgate.net This highlights the stability of the carbon skeleton in pentenes under certain conditions, necessitating specific catalytic activation to promote C-C bond formation.

Advanced Spectroscopic Characterization and Analytical Chemistry of Trans 3 Methyl 2 Pentene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in characterizing the trans-3-Methyl-2-pentene molecule.

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. In this compound (C₆H₁₂), the distinct proton environments lead to a characteristic spectrum. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard reference compound.

The structure of this compound features several unique proton signals:

A vinyl proton (=CH) coupled to the adjacent methyl group.

A methylene (B1212753) group (-CH₂-) adjacent to the double bond.

Three distinct methyl groups (-CH₃), one attached to the double bond, one on the ethyl group, and one vinylic methyl group.

Analysis of the ¹H NMR spectrum allows for the assignment of each signal to its corresponding protons in the molecule.

Interactive ¹H NMR Data Table for this compound *

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| =CH-CH ₃ (a) | ~1.6 | Doublet | ~6.7 | 3H |

| =C(CH ₃)- (b) | ~1.7 | Singlet | - | 3H |

| -CH ₂-CH₃ (c) | ~2.0 | Quartet | ~7.5 | 2H |

| =CH - (d) | ~5.3 | Quartet | ~6.7 | 1H |

| -CH₂-CH ₃ (e) | ~0.95 | Triplet | ~7.5 | 3H |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), carbon-carbon coupling is typically not observed, resulting in a spectrum where each unique carbon atom appears as a single line. This technique is invaluable for confirming the number of distinct carbon environments and identifying the types of carbons present (e.g., sp², sp³). pressbooks.pub

The structure of this compound contains six carbon atoms in five distinct chemical environments due to molecular symmetry. The olefinic carbons (C=C) resonate at lower field (higher ppm values) compared to the aliphatic carbons.

Interactive ¹³C NMR Data Table for this compound *

| Carbon Atom (Position) | Chemical Shift (δ, ppm) | Carbon Type |

| C1 | ~13.5 | Methyl (CH₃) |

| C2 | ~135.8 | Olefinic (=C) |

| C3 | ~125.2 | Olefinic (=CH) |

| C4 | ~25.8 | Methylene (CH₂) |

| C5 | ~15.9 | Methyl (CH₃) |

| C6 (Methyl on C3) | ~11.5 | Methyl (CH₃) |

Note: Data is compiled from typical values found in spectral databases. chemicalbook.com

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a powerful tool for identifying the presence of these groups.

In the gas phase, molecules are relatively free from intermolecular interactions, allowing for the observation of fine rotational-vibrational details. The gas-phase IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its alkene and alkane moieties. nist.gov

Key vibrational modes include:

C-H stretching: Alkenyl (=C-H) stretches appear at frequencies just above 3000 cm⁻¹, while alkyl (C-H) stretches are found just below 3000 cm⁻¹. spectroscopyonline.com

C=C stretching: The carbon-carbon double bond stretch for a tri-substituted alkene is typically found in the 1665-1675 cm⁻¹ region. spectroscopyonline.com

C-H bending: Out-of-plane (wagging) vibrations for the trans C-H bond are characteristic and appear in the fingerprint region. docbrown.info

Interactive Gas-Phase IR Data Table for this compound *

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3020 | C-H Stretch | Alkenyl (=C-H) |

| ~2970, ~2880 | C-H Stretch | Alkyl (-CH₃, -CH₂-) |

| ~1670 | C=C Stretch | Alkene |

| ~1460 | C-H Bend (Asymmetric) | Alkyl (-CH₃, -CH₂-) |

| ~965 | C-H Bend (Out-of-plane) | trans R-CH=CH-R' |

Source: Data compiled from the NIST Chemistry WebBook. nist.gov

Matrix isolation is an advanced technique used to trap and study highly reactive species, such as reaction intermediates, at very low temperatures (typically 10-40 K). ruhr-uni-bochum.de A sample is co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic window. ruhr-uni-bochum.de This solid, inert matrix isolates individual molecules, preventing them from reacting with each other and allowing for their spectroscopic characterization. fu-berlin.de

While specific studies on this compound are not widely available, research on the ozonolysis of its isomer, (Z)-3-methyl-2-pentene, demonstrates the power of this technique. researchgate.net In such experiments, the alkene and ozone are deposited together, and IR spectroscopy is used to identify transient species formed during the reaction. researchgate.net Intermediates like the primary ozonide and the secondary ozonide, which are unstable under normal conditions, can be trapped and their vibrational spectra recorded. researchgate.netnih.gov This methodology provides direct evidence for proposed reaction mechanisms, such as the Criegee mechanism for ozonolysis, by allowing for the characterization of fleeting intermediates that are otherwise impossible to observe. researchgate.net

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment in a characteristic pattern. uni-saarland.de This fragmentation pattern serves as a molecular fingerprint.

The mass spectrum of this compound shows a molecular ion (M⁺) peak corresponding to its molecular weight (84.16 g/mol ). nih.gov The fragmentation pattern is dominated by cleavages that form stable carbocations. For alkenes, a particularly important fragmentation pathway is allylic cleavage—the breaking of a bond adjacent to the double bond, which results in a resonance-stabilized allylic cation.

The molecular ion of this compound has an m/z of 84. The most abundant fragment ion, known as the base peak, appears at m/z = 69. This corresponds to the loss of a methyl radical (CH₃•, mass = 15) via allylic cleavage. Another significant peak is observed at m/z = 55, resulting from the loss of an ethyl radical (C₂H₅•, mass = 29), also through allylic cleavage. nist.gov

Interactive Mass Spectrometry Fragmentation Table for this compound *

| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway | Relative Abundance |

| 84 | [C₆H₁₂]⁺ | - | Molecular Ion (M⁺) | Moderate |

| 69 | [C₅H₉]⁺ | CH₃• (15 u) | Allylic cleavage | High (Base Peak) |

| 55 | [C₄H₇]⁺ | C₂H₅• (29 u) | Allylic cleavage | High |

| 41 | [C₃H₅]⁺ | C₃H₇• (43 u) | Further fragmentation | Moderate |

Source: Fragmentation data from the NIST Chemistry WebBook. nist.gov

Chromatographic Methods for Separation and Quantification

Gas Chromatography (GC) for Purity Assessment and Isomer Separation

Gas Chromatography (GC) stands as a primary analytical technique for the assessment of purity and the separation of isomers of this compound. The volatility of this aliphatic hydrocarbon makes it an ideal candidate for GC analysis. Commercial suppliers of this compound routinely utilize GC to certify the purity of their products, with typical assays demonstrating purities of ≥98.0% to >99.0%. tcichemicals.comfishersci.casigmaaldrich.comfishersci.comtcichemicals.comsigmaaldrich.com

The separation of this compound from its geometric isomer, cis-3-Methyl-2-pentene, and other structural isomers is a critical application of GC in quality control and chemical synthesis. The subtle differences in the physical properties of these isomers, stemming from their distinct spatial arrangements, allow for their resolution on a chromatographic column. The choice of the stationary phase is crucial for achieving baseline separation of these closely related compounds. Non-polar stationary phases often separate compounds based on boiling point differences, while more polar phases can provide selectivity based on dipole moment and molecular shape.

In industrial processes, GC is employed to monitor reaction mixtures and isolate products. For instance, in the synthesis of 2-ethyl-2-methylbutanoic acid, a process starting from a C6 olefin stream, gas chromatography is used to determine the composition of a 3-Methyl-2-pentene concentrate. google.com An example of such a composition analysis is detailed in the table below.

Table 1: Composition of a 3-Methyl-2-Pentene Concentrate Determined by Gas Chromatography

| Component | Weight Percent (%) |

|---|---|

| 2-ethyl-1-butene | 5.01 |

| 3-methyl-2-pentene (E & Z) | 94.90 |

This table is based on data from a process for preparing 3-methyl-2-pentene, illustrating the use of GC in analyzing a mixture of C6 isomers. google.com

The separation of cis- and trans-isomers of alkenes by GC can be complex. vurup.sk Generally, for 2-alkenes, the trans-isomers elute before the cis-isomers. However, for 3-alkenes and higher, the elution order can vary depending on the carbon number and the specific chromatographic conditions employed. vurup.sk The high efficiency of capillary columns is often necessary to resolve the isomeric hydrocarbons present in complex mixtures. vurup.sk

Raman Spectroscopy

The key vibrational modes for alkenes that are active in Raman spectroscopy include the C=C stretching, C-H stretching and bending of the vinyl and alkyl groups, and the skeletal vibrations of the carbon backbone. For this compound, the C=C stretching vibration is a particularly characteristic band. The frequency of this band is sensitive to the substitution pattern around the double bond.

While comprehensive, publicly available databases contain Raman spectral data for this compound, detailed assignments of all observed Raman frequencies in the literature are not always readily available. nih.govnih.govchemicalbook.comchemicalbook.com The interpretation of the Raman spectrum involves assigning the observed bands to specific molecular vibrations, which can be supported by computational chemistry calculations.

The table below lists some of the key expected Raman active vibrational modes for this compound. The exact frequencies can vary based on the physical state of the sample (gas, liquid, or solid) and the experimental conditions.

Table 2: Expected Raman Active Vibrational Modes for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C=C Stretch | 1660 - 1680 | Stretching of the carbon-carbon double bond. |

| Vinylic C-H Stretch | 3000 - 3100 | Stretching of the C-H bond on the double-bonded carbons. |

| Alkyl C-H Stretch | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the methyl and ethyl groups. |

| CH₃/CH₂ Bending | 1375 - 1470 | Bending and deformation modes of the methyl and methylene groups. |

This table provides a generalized overview of the expected Raman active modes for a trisubstituted alkene like this compound.

The analysis of the Raman spectrum, in conjunction with other spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, provides a comprehensive structural elucidation of this compound.

Computational and Theoretical Chemistry of Trans 3 Methyl 2 Pentene

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Molecular Structure and Energetics

Quantum chemical calculations are fundamental tools for elucidating the electronic structure and geometry of molecules like trans-3-Methyl-2-pentene. Density Functional Theory (DFT) is a prominent method used for these purposes due to its favorable balance of computational cost and accuracy. unito.it DFT calculations can determine the optimized three-dimensional structure of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

For this compound, these calculations confirm the "trans" configuration around the carbon-carbon double bond, where the larger substituent groups (ethyl and methyl on one side, methyl and hydrogen on the other) are positioned on opposite sides, leading to a more stable, lower-energy conformation. The energetics of the molecule, including its total electronic energy and the energies of its molecular orbitals (HOMO and LUMO), are also key outputs of DFT calculations. This information is crucial for understanding the molecule's stability and its potential for participating in chemical reactions. Theoretical studies on related alkenes have successfully used DFT to propose reaction mechanisms based on the calculated electronic properties of the stationary points on the potential energy surface. researchgate.net

Theoretical Investigations of Reaction Mechanisms and Potential Energy Surfaces (PES)

Theoretical chemistry plays a vital role in mapping the intricate pathways of chemical reactions involving this compound. By calculating the potential energy surface (PES), researchers can identify the most likely routes a reaction will take. A PES is a multidimensional surface that represents the potential energy of a system of atoms as a function of their geometric positions.

Key features identified on a PES include:

Reactants and Products: Local energy minima on the surface.

Transition States: Saddle points connecting reactants and products, representing the energy barrier that must be overcome for the reaction to occur.

Intermediates: Local energy minima that exist between the reactants and products.

For example, comprehensive theoretical studies have been conducted on the reactions of hydrogen atoms with various pentene isomers. universityofgalway.ienih.gov These studies map out the PES for H-atom addition and abstraction reactions, including subsequent isomerization and dissociation pathways. universityofgalway.ienih.govresearchgate.net Such investigations provide a detailed, step-by-step understanding of the reaction mechanism, revealing the formation of various radical intermediates and their subsequent transformations, which is essential for detailed combustion modeling. universityofgalway.ienih.gov

Prediction and Modeling of Reaction Rate Constants

Building upon the understanding of reaction mechanisms from PES calculations, theoretical chemistry allows for the prediction and modeling of reaction rate constants. These constants quantify the speed of a chemical reaction and are essential for kinetic modeling of complex chemical processes, such as combustion. researchgate.netifpenergiesnouvelles.fr

A prominent method for calculating rate constants for gas-phase reactions is the Rice-Ramsperger-Kassel-Marcus (RRKM) theory. universityofgalway.ienih.gov RRKM theory uses statistical mechanics and data from the calculated PES (such as the energies of reactants and transition states and their vibrational frequencies) to determine pressure-dependent and temperature-dependent rate constants. researchgate.net

For pentene isomers, theoretical studies have successfully calculated high-pressure limiting and pressure-dependent rate constants for reactions with hydrogen atoms. universityofgalway.ienih.gov These calculated rates are crucial for developing detailed chemical kinetic models that can accurately simulate, for instance, the ignition behavior of fuels containing these compounds. researchgate.net The ability to predict these constants ab initio (from first principles) is a powerful tool, especially for reactions that are difficult to study experimentally. researcher.life

Thermochemical Data Determination for Isomeric Hexenes

Computational chemistry provides reliable methods for determining the thermochemical properties of molecules. For this compound and its sixteen other structural isomers of hexene, properties such as the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp) can be calculated. wikipedia.org

The standard enthalpy of formation is a particularly important value as it relates directly to the stability of an isomer. Computational methods, such as the Benson group additivity method, can be used to estimate these properties. nist.gov More rigorous quantum chemical calculations can provide even more accurate values. This data is critical for chemical engineering applications and for understanding chemical equilibria.

The following table presents the standard gas-phase enthalpy of formation for several hexene isomers, illustrating the variation in stability among them.

| Isomeric Hexene | Standard Enthalpy of Formation (Gas, kJ/mol) |

|---|---|

| 1-Hexene | -41.8 ± 0.7 |

| (E)-2-Hexene | -52.0 ± 0.8 |

| (Z)-2-Hexene | -47.5 ± 0.9 |

| (E)-3-Hexene | -52.3 ± 0.8 |

| (Z)-3-Hexene | -48.1 ± 0.9 |

| 2-Methyl-1-pentene (B165372) | -48.7 ± 0.9 |

| 2-Methyl-2-pentene | -59.2 ± 1.0 |

| (E)-3-Methyl-2-pentene | -56.1 ± 1.0 |

| (Z)-3-Methyl-2-pentene | -52.9 ± 1.0 |

| 2,3-Dimethyl-2-butene | -66.2 ± 1.0 |

Data sourced from the NIST Chemistry WebBook. nist.govnist.govchemeo.com

Computational Studies on Isomer Stability and Steric Interactions

Computational studies are instrumental in explaining the relative stabilities of isomers. For alkenes, stability is generally governed by two main factors: the degree of substitution of the double bond and steric interactions.

Substitution: More substituted alkenes are generally more stable. This is evident from the thermochemical data, where the tetrasubstituted 2,3-Dimethyl-2-butene is the most stable of the isomers listed, having the most negative enthalpy of formation. this compound, being a trisubstituted alkene, is significantly more stable than monosubstituted isomers like 1-Hexene.

Steric Interactions: Steric strain, which arises from the repulsion between bulky groups that are close to each other, can decrease stability. This is the primary reason why trans isomers are typically more stable than their corresponding cis isomers. quora.com In the cis isomer of 3-Methyl-2-pentene, the ethyl group and the methyl group on the double-bonded carbons are on the same side, leading to steric hindrance. In the trans isomer, they are on opposite sides, minimizing this repulsive interaction. quora.comquora.com Computational models can quantify this steric strain energy. While steric clash is a key factor, detailed computational analyses on other molecules have shown that a complete understanding of isomer stability often requires considering more subtle electronic effects, such as hyperconjugation and London dispersion forces, across the entire molecule. nih.govresearchgate.net

By comparing the calculated energies of different isomers and conformational states, computational chemistry provides a clear and quantitative picture of the factors that govern molecular stability.

Environmental Fate and Atmospheric Chemistry of Trans 3 Methyl 2 Pentene

Atmospheric Oxidation Processes and Product Characterization

Once released into the troposphere, trans-3-Methyl-2-pentene is subject to degradation by several key atmospheric oxidants. These reactions are crucial in determining the compound's atmospheric lifetime and its contribution to the formation of secondary pollutants such as ozone and secondary organic aerosols (SOA).

The primary daytime degradation pathway for this compound in the atmosphere is its reaction with the hydroxyl radical (OH). This reaction is typically rapid for alkenes due to the high reactivity of the carbon-carbon double bond. The OH radical adds to the double bond, initiating a chain of reactions that lead to the formation of various oxygenated products. copernicus.org

While specific experimental data on the product distribution for the OH-initiated oxidation of this compound is limited, the mechanism is expected to be analogous to that of similar unsaturated ketones like 3-penten-2-one. copernicus.org For 3-penten-2-one, the OH radical addition to the C=C double bond is the dominant reaction pathway. copernicus.org This initial step forms hydroxyalkyl radicals, which then rapidly react with molecular oxygen to produce hydroxyperoxy radicals. copernicus.org Subsequent reactions of these peroxy radicals, particularly in the presence of nitrogen oxides (NOx), can lead to the formation of a variety of smaller, oxygenated compounds. copernicus.org Based on this analogy, the oxidation of this compound is anticipated to yield carbonyl compounds such as acetaldehyde (B116499) and 2-butanone, alongside other oxygenated species. The rate of this reaction is a key factor in determining the atmospheric lifetime of this compound.

A study on the structurally similar compound 3-methyl-3-penten-2-one (B7765926) reported a rate coefficient of (6.5±1.2)×10⁻¹¹ cm³molecule⁻¹s⁻¹ for its reaction with OH radicals. researchgate.net

Table 1: Anticipated Products from OH-Initiated Oxidation of this compound

| Precursor Compound | Primary Oxidant | Anticipated Major Products |

|---|

In addition to reacting with OH radicals, this compound can also be degraded through ozonolysis, a reaction with ozone (O₃). This process is a significant removal mechanism for alkenes in the atmosphere, especially during nighttime when OH radical concentrations are low. The ozonolysis of alkenes proceeds through the formation of a primary ozonide, which is unstable and rapidly decomposes to form a carbonyl compound and a Criegee intermediate. researchgate.netnih.gov

For this compound, the ozonolysis reaction cleaves the double bond, resulting in the formation of two smaller carbonyl compounds: acetaldehyde and 2-butanone. brainly.com This has been confirmed by multiple sources as a common method for the synthesis and identification of these carbonyl compounds. brainly.com

A study on the ozonolysis of the stereoisomer (Z)-3-methyl-2-pentene using matrix isolation infrared spectroscopy provided evidence for the formation of the primary ozonide and tentatively the secondary ozonide, as well as indirect evidence for the formation of Criegee intermediates, supporting the Criegee mechanism for this class of compounds. researchgate.net

Table 2: Confirmed Products from the Ozonolysis of this compound

| Precursor Compound | Primary Oxidant | Confirmed Major Products |

|---|

The atmospheric oxidation of VOCs, including branched alkenes like this compound, can lead to the formation of low-volatility products that can either nucleate to form new aerosol particles or condense onto existing particles, contributing to the formation of secondary organic aerosol (SOA). wikipedia.org SOA is a significant component of atmospheric particulate matter (PM2.5), which has implications for climate and human health. wikipedia.org

The potential for a specific VOC to form SOA is often expressed as its SOA yield, which is the mass of aerosol formed per mass of VOC reacted. The molecular structure of the precursor hydrocarbon, including its size and the degree of branching, are dominant factors that influence the SOA yield. nih.gov While there is a lack of specific experimental data on the SOA yield from this compound, studies on other branched alkanes and alkenes suggest that branching can have a complex effect on SOA formation. nih.govcopernicus.orgtandfonline.com For instance, branching can affect the volatility and reactivity of the oxidation products. copernicus.org Generally, the oxidation of larger and more complex molecules tends to produce less volatile products, which are more likely to partition into the aerosol phase. nih.gov

Environmental Degradation Pathways

Beyond the atmosphere, the fate of this compound in terrestrial and aquatic environments is largely determined by its susceptibility to biodegradation by microorganisms.

The biodegradation of hydrocarbons is a key process for their removal from soil and water. However, the molecular structure of a hydrocarbon significantly influences its biodegradability. While some microorganisms can efficiently degrade linear alkanes and alkenes, branched structures can be more recalcitrant. nih.gov

Furthermore, studies on microbial growth on hydrocarbons have shown that terminal branching, particularly anteiso-terminal branching, can significantly inhibit biodegradation. nih.gov The presence of a methyl group at the third carbon in this compound may therefore render it less susceptible to rapid microbial degradation compared to its linear isomers. The initial steps in the aerobic degradation of alkenes often involve oxidation of the double bond or the terminal methyl group by monooxygenase enzymes. nih.gov The specific enzymatic pathways for the degradation of branched alkenes like this compound remain an area for further research.

Transport and Distribution Modeling in Environmental Compartments

Multimedia environmental models are used to predict the transport, distribution, and ultimate fate of chemicals in the environment. up.pt These models, often based on the concept of fugacity, consider the partitioning of a chemical between different environmental compartments, including air, water, soil, and biota, as well as the rates of transport and transformation processes. trentu.caunipd.it

To model the environmental fate of a VOC like this compound, key input parameters include its physical-chemical properties such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow), as well as its degradation rates in different media. trentu.ca Fugacity-based models calculate the "escaping tendency" of a chemical from each compartment, allowing for the prediction of its steady-state or dynamic distribution in a defined "unit world" environment. trentu.caunipd.it

While generic fugacity models are available for various classes of organic chemicals, specific modeling studies for this compound or even the broader category of C6 alkenes are scarce in the published literature. trentu.catrentu.caulisboa.pt The application of such models would require experimentally determined or accurately estimated input parameters for this compound. Given its volatility, it is expected that the atmosphere would be the primary environmental compartment for this compound, with atmospheric degradation processes being the dominant removal mechanisms. trentu.ca Its transport to other compartments would be influenced by processes such as wet and dry deposition and air-water exchange.

Implications of Atmospheric Chemistry for Air Quality Research

The atmospheric oxidation of this compound has significant implications for air quality, primarily through its contribution to the formation of two key secondary pollutants: ground-level ozone (O₃) and secondary organic aerosols (SOA). As a volatile organic compound (VOC), its reactions in the troposphere are a critical area of study for understanding and modeling atmospheric composition and pollution.

The impact of a VOC on ozone formation is often quantified by its Ozone Formation Potential (OFP), which is typically evaluated using a Maximum Incremental Reactivity (MIR) value. The MIR scale assesses the potential of a compound to form ozone under conditions of high NOx (nitrogen oxides), typical of urban environments. escholarship.orgresearchgate.net this compound exhibits a notably high reactivity in this regard. Research has assigned it a high MIR value, indicating that its atmospheric oxidation can efficiently produce ozone. ca.gov This makes it an important compound to consider in emission inventories and air quality models, particularly in regions with significant anthropogenic and biogenic emissions.

The table below presents the Maximum Incremental Reactivity value for this compound, highlighting its significant potential to contribute to ground-level ozone formation.

| Compound | CAS Number | Molecular Weight (g/mol) | Maximum Incremental Reactivity (MIR) (g O₃ / g VOC) |

|---|---|---|---|

| This compound | 616-12-6 | 84.16 | 13.17 |

Furthermore, the oxidation products of this compound are central to its role in affecting air quality. The reaction with ozone (ozonolysis) cleaves the double bond, leading to the formation of smaller, oxygenated compounds. brainly.com Specifically, the ozonolysis of 3-methyl-2-pentene is expected to yield propanal and 3-methyl-2-pentanone. brainly.com Similarly, oxidation by the hydroxyl radical (OH) and the nitrate (B79036) radical (NO₃) proceeds via addition to the double bond, followed by a series of reactions that produce a variety of oxygenated products, including carbonyls and organic nitrates. nih.govresearchgate.net

These first-generation products can undergo further oxidation or photolysis, contributing to the complexity of atmospheric chemistry. The formation of carbonyls is particularly important as they can be significant precursors to peroxyacetyl nitrates (PANs), which are potent respiratory and eye irritants and play a role in the long-range transport of nitrogen oxides.

In addition to ozone formation, the oxidation of this compound is expected to contribute to the formation of secondary organic aerosol (SOA). SOA consists of fine particulate matter formed in the atmosphere from the condensation of low-volatility products of VOC oxidation. nih.gov While specific SOA yield data for this compound are not extensively documented, studies on structurally similar alkenes and monoterpenes indicate that their oxidation, particularly by ozone and nitrate radicals, can lead to significant SOA formation. nih.govcopernicus.org The yields of SOA can vary widely depending on the specific VOC, the oxidant, and ambient conditions, with reported values for some monoterpenes ranging from near zero to over 80%. nih.gov The low-volatility products, such as larger carbonyls and organic nitrates formed from this compound oxidation, are likely to partition into the aerosol phase, contributing to PM2.5 concentrations, which have well-documented adverse effects on human health and visibility.

The table below summarizes the expected products from the atmospheric oxidation of this compound and their potential impact on air quality.

| Oxidant | Primary Reaction Pathway | Expected Primary Products | Air Quality Implications |

|---|---|---|---|

| Ozone (O₃) | Ozonolysis (cleavage of C=C bond) | Propanal, 3-Methyl-2-pentanone | Formation of other oxygenated VOCs, potential SOA precursors |

| Hydroxyl Radical (OH) | Addition to C=C bond | Hydroxyalkyl radicals leading to various oxygenated products (carbonyls, alcohols) | Contribution to ozone formation, formation of SOA precursors |

| Nitrate Radical (NO₃) | Addition to C=C bond | Nitrooxyalkyl radicals leading to organic nitrates and carbonyls | Nighttime chemical processing, formation of organic nitrates, significant potential for SOA formation |

Catalytic and Organic Synthesis Applications in Research

Role as a Reactant in Zeolite-Based Catalysis

Zeolites, with their porous structures and acidic properties, are widely used as catalysts in the petrochemical industry. trans-3-Methyl-2-pentene has been a subject of research in this area, particularly in studies related to its behavior within zeolite frameworks.

One area of investigation involves the photosensitized oxidation of trialkylalkenes, where a mixture of cis- and this compound is used to study these reactions within the internal framework of Na-ZSM-5 zeolites. This research provides insights into the photochemical transformations of olefins within the confined spaces of zeolites.

Furthermore, while direct experimental studies exclusively on this compound are limited, extensive research on the catalytic cracking of its isomers, such as 2-methyl-2-butene (B146552) and other pentenes, over zeolites like ZSM-5 and ZSM-11 provides a strong indication of its expected behavior. researchgate.net These studies reveal that the cracking of pentenes over zeolites proceeds through the formation of carbenium ion intermediates. researchgate.net The product distribution is highly dependent on the zeolite's properties, such as pore size, acid site concentration, and the presence of intersecting channels. researchgate.net For instance, ZSM-5 and ZSM-11 zeolites with specific acid site concentrations have shown high and stable selectivity towards the production of valuable light olefins like ethylene (B1197577) and propylene (B89431) from pentene isomers. researchgate.net

The general mechanism for alkene cracking in zeolites involves several key steps:

Protonation: The alkene reacts with a Brønsted acid site in the zeolite to form a carbenium ion.

Isomerization: The carbenium ion can undergo rearrangements to form more stable isomers.

β-scission: The C-C bond in the beta position to the positive charge breaks, leading to the formation of a smaller alkene and a new, smaller carbenium ion.

Hydrogen Transfer: A hydride ion is transferred from a neutral molecule to the carbenium ion, resulting in the formation of an alkane and a new carbenium ion. This process can lead to the production of paraffins and aromatics. researchgate.net

The following table summarizes typical conditions and products from the catalytic cracking of pentene isomers over zeolites, which can be extrapolated to understand the potential transformations of this compound.

| Catalyst | Reactant | Temperature (°C) | Key Products | Reference |

| H-ZSM-5, H-ZSM-11 | 2-Methyl-2-butene | Not Specified | Ethylene, Propylene, Butenes | researchgate.net |

| Modified MFI Zeolite | Pentenes | 500 - 600 | Ethylene, Propylene |

It is noted that a low concentration and high strength of acid sites are crucial for selective cracking activity, as high concentrations can promote hydrogen-transfer reactions, leading to the formation of less desirable paraffins and aromatics. researchgate.net

Utilization as a Building Block in Complex Organic Synthesis

The carbon-carbon double bond in this compound serves as a reactive site for various organic transformations, making it a useful building block for the synthesis of more complex molecules. Its specific stereochemistry and substitution pattern can influence the outcome of these reactions.

One notable application is in the synthesis of 2-ethyl-2-methylbutanoic acid. google.com This carboxylic acid is a valuable intermediate in the preparation of certain herbicides. google.com The synthesis involves the carbonylation of 3-methyl-2-pentene in the presence of a strong acid catalyst, followed by the addition of water. google.com This process provides a high yield of the desired product. google.com

Another documented synthetic application is the reaction of 3-methyl-2-pentene with carbon monoxide and hydrogen in the presence of a rhodium catalyst. This hydroformylation reaction leads to the formation of isomeric C7 aldehydes, such as 2,3-dimethylpentanal, with high conversion rates. prepchem.com

The principles of using simple, readily available alkenes as foundational units for the construction of intricate molecular architectures are central to modern organic synthesis. While not every complex synthesis utilizing a C6 alkene will specifically start with this compound, the reactions it can undergo are representative of the strategies employed. The inherent modularity of small molecules allows for their iterative coupling to form larger, more complex structures, including many natural products.

Research on its Application in Specialty Chemical Production

The utility of this compound as a starting material extends to the production of various specialty chemicals, which are low-volume, high-value products with specific applications.

A significant example is its role in the agrochemical industry. As previously mentioned, it is a key precursor for the synthesis of 2-ethyl-2-methylbutanoic acid, an important intermediate for herbicides. google.com The high-yield synthesis of this neoacid from 3-methyl-2-pentene highlights a commercially relevant application. google.com

Furthermore, research into the polymerization of related methylpentene isomers, such as 4-methyl-1-pentene (B8377), points to the potential for this class of compounds in the production of high-performance polymers. Poly(4-methyl-1-pentene) is a thermoplastic with desirable properties like low density, high transparency, and excellent gas permeability, leading to its use in applications such as medical equipment and gas separation membranes. While the polymerization of this compound is not as commonly cited, its structural similarity suggests that it could be investigated as a monomer or co-monomer in the development of new polymeric materials with unique properties.

Future Research Directions and Emerging Challenges

Development of Novel Catalytic Systems for Selective Transformations

The selective functionalization of alkenes remains a cornerstone of modern organic synthesis. For trans-3-Methyl-2-pentene, a key area of future research lies in the development of novel catalytic systems that can achieve highly selective transformations, moving beyond traditional hydrogenation and hydrohalogenation reactions.

Ruthenium-Catalyzed Isomerization and C-H Activation: Recent advancements in ruthenium catalysis offer promising avenues for the selective isomerization of alkenes. sdsu.edursc.orgrsc.org Bifunctional ruthenium complexes have demonstrated exceptional efficiency and selectivity in the isomerization of terminal alkenes to internal (E)-alkenes. sdsu.edu The application of such catalysts to this compound could enable its conversion to other isomers, providing access to a broader range of chemical synthons. Furthermore, ruthenium-catalyzed C-H activation presents a powerful tool for the direct functionalization of the alkene backbone, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. acs.orgnih.govacs.orgresearchgate.net

Palladium-Catalyzed C(alkenyl)–H Activation: The direct activation of C-H bonds on the double bond of alkenes is a highly sought-after transformation. Palladium(II)-catalyzed methods have emerged for the directed C(alkenyl)–H activation, enabling the synthesis of highly substituted 1,3-dienes. nih.gov Adapting these methodologies to this compound could open up new pathways for the synthesis of complex conjugated systems, which are valuable in materials science and medicinal chemistry.

Future challenges in this area will involve designing catalysts that can overcome the steric hindrance associated with the trisubstituted nature of this compound and achieve high levels of regio- and stereocontrol in the desired transformations.

| Catalyst System | Potential Transformation of this compound | Reference |

| Bifunctional Ruthenium Complexes | Selective isomerization to other pentene isomers | sdsu.edu |